2,5-dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
Overview
Description
Benzamides are a significant class of amide compounds . They have been widely used in medical, industrial, biological, and potential drug industries .
Synthesis Analysis
Benzamide derivatives can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The structure of similar compounds was confirmed by 1H, 13C, 2D NMR and LC-MS spectra .Chemical Reactions Analysis
The reaction for the synthesis of benzamide derivatives was performed through direct condensation of benzoic acids and amines .Physical And Chemical Properties Analysis
Thiazole, a similar compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Synthesis of Dichlorobenzamide Derivatives
This compound is a derivative of dichlorobenzamide, which is synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The synthesis of these derivatives has been confirmed by spectroscopical methods and single crystal X-ray diffraction .
Crystal Structures
The crystal structures of these compounds have been established by X-ray crystallography . The N⋯O hydrogen bonds in these compounds agree well to those in related compounds .
Antioxidant Activities
Some benzamide compounds, including this one, have shown antioxidant activity. They have been tested for total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activities
Benzamide compounds have been tested for their in vitro growth inhibitory activity against different bacteria . This compound could potentially have similar antibacterial properties.
Deprotecting Reagent
As a deprotecting reagent, this compound can be used for a variety of compounds, such as thioacetals, acetals, and ketals .
Electron-Transfer Reagent
This compound can be used as an electron-transfer reagent for the synthesis of quinolines from imines and alkynes or alkenes .
C−H Functionalization
This compound can be used as an effective reagent for the benzylic and allylic C−H functionalization .
Therapeutic Applications
Mechanism of Action
While the specific mechanism of action for “2,5-dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide” is not available, similar compounds have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Future Directions
properties
IUPAC Name |
2,5-dichloro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3S/c1-27(25,26)17-8-7-16(22-23-17)11-3-2-4-13(9-11)21-18(24)14-10-12(19)5-6-15(14)20/h2-10H,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCSAKHCTOSATP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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